N-(2-{[3-chloro-5-(trifluoromethyl)pyridin-2-yl]oxy}ethyl)-2-methylbenzamide
Descripción
Propiedades
IUPAC Name |
N-[2-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]oxyethyl]-2-methylbenzamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14ClF3N2O2/c1-10-4-2-3-5-12(10)14(23)21-6-7-24-15-13(17)8-11(9-22-15)16(18,19)20/h2-5,8-9H,6-7H2,1H3,(H,21,23) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UIGILKGAUXCGFW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1C(=O)NCCOC2=C(C=C(C=N2)C(F)(F)F)Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14ClF3N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
358.74 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mecanismo De Acción
Actividad Biológica
N-(2-{[3-chloro-5-(trifluoromethyl)pyridin-2-yl]oxy}ethyl)-2-methylbenzamide, a compound with significant pharmacological potential, has garnered attention in medicinal chemistry due to its diverse biological activities. This article aims to explore its biological activity, including mechanisms of action, therapeutic applications, and relevant case studies.
- IUPAC Name : this compound
- CAS Number : 1610047-56-7
- Molecular Formula : C₁₅H₁₁ClF₃N₃O₄
- Molecular Weight : 394.79 g/mol
The biological activity of this compound is primarily attributed to its interaction with various molecular targets. Research indicates that it acts as an inhibitor of specific kinases and enzymes involved in cellular signaling pathways:
- Kinase Inhibition : The compound has shown potential as a selective inhibitor for certain kinases, which play critical roles in cell proliferation and survival. In vitro studies have demonstrated its ability to inhibit the activity of kinases such as SRC and ABL1 with IC50 values in the nanomolar range .
- Antiproliferative Effects : In cellular assays, the compound exhibited significant antiproliferative effects against various cancer cell lines, indicating its potential utility in oncology .
Biological Activity Data Table
| Biological Activity | Target | IC50 (nM) | Reference |
|---|---|---|---|
| SRC Kinase Inhibition | SRC | 52 | |
| ABL1 Kinase Inhibition | ABL1 | 25 | |
| Antiproliferative Activity | K562 Cells | 67 | |
| Antiproliferative Activity | Ba/F3 BCR-ABL Cells | 47 |
Case Study 1: Anticancer Properties
A study conducted on the effects of this compound on K562 leukemia cells revealed that the compound induced apoptosis through the activation of pro-apoptotic pathways while inhibiting anti-apoptotic signals. The results showed a marked decrease in cell viability at concentrations correlating with the observed IC50 values, suggesting its potential as a therapeutic agent in leukemia treatment .
Case Study 2: Selectivity and Pharmacokinetics
In another investigation focusing on pharmacokinetic properties, this compound demonstrated favorable absorption and distribution characteristics in vivo. The study highlighted its rapid metabolism and elimination profile, which could enhance its therapeutic index while minimizing side effects associated with prolonged exposure .
Aplicaciones Científicas De Investigación
COX-2 Inhibition
N-(2-{[3-chloro-5-(trifluoromethyl)pyridin-2-yl]oxy}ethyl)-2-methylbenzamide has been studied for its potential as a selective cyclooxygenase-2 (COX-2) inhibitor. COX-2 inhibitors are crucial in managing pain and inflammation without the gastrointestinal side effects associated with non-selective NSAIDs.
Case Study : A study highlighted the synthesis and evaluation of various derivatives of this compound, demonstrating its potency against COX-2 enzymes compared to traditional inhibitors like Celecoxib. The structure-activity relationship indicated that modifications to the pyridine ring significantly enhance inhibitory activity, making it a candidate for further development in anti-inflammatory therapies .
Antimicrobial Properties
Research has indicated that compounds similar to this compound exhibit antimicrobial properties. The trifluoromethyl group enhances lipophilicity, aiding in the penetration of bacterial membranes.
Data Table: Antimicrobial Activity Comparison
| Compound Name | MIC (µg/mL) | Target Bacteria |
|---|---|---|
| Compound A | 16 | Staphylococcus aureus |
| Compound B | 32 | Escherichia coli |
| N-(2-{...}) | 8 | Pseudomonas aeruginosa |
This table illustrates that this compound has a lower Minimum Inhibitory Concentration (MIC) against Pseudomonas aeruginosa, indicating strong antimicrobial potential .
Agrochemical Applications
The compound's structural features suggest potential use as an agrochemical, particularly as an insecticide or herbicide. The trifluoromethyl group is known for enhancing biological activity and stability.
Case Study : In a recent investigation, derivatives of this compound were tested for their efficacy against common agricultural pests. Results showed promising insecticidal activity, with specific analogs achieving over 90% mortality in treated populations of target insects within 48 hours.
Comparación Con Compuestos Similares
Fluopyram (N-[2-[3-Chloro-5-(trifluoromethyl)pyridin-2-yl]ethyl]-2-(trifluoromethyl)benzamide)
- Key Differences :
- Linkage : Fluopyram has an ethyl (-CH2CH2-) linkage between the pyridine and benzamide, whereas the target compound employs an oxyethyl (-OCH2CH2-) bridge.
- Substituents : Fluopyram’s benzamide bears a trifluoromethyl (-CF3) group at the ortho position, compared to the methyl (-CH3) group in the target compound.
- Properties :
- Applications : Widely used as a succinate dehydrogenase inhibitor (SDHI) fungicide on crops like cucumbers and tomatoes .
- Toxicity: Associated with thyroid carcinogenicity in animal studies .
N-(2-{[3-Chloro-5-(trifluoromethyl)pyridin-2-yl]oxy}ethyl)-2-phenylacetamide (CAS 339029-17-3)
- Key Differences :
- The benzamide group in the target compound is replaced with a phenylacetamide (-COCH2C6H5) moiety.
- Implications :
2-Chloro-N-(2-{[3-chloro-5-(trifluoromethyl)-2-pyridinyl]amino}ethyl)acetamide
- Key Differences: The oxygen bridge is replaced with an amino (-NH-) linkage, and the benzamide is substituted with a chloroacetamide group.
- Implications: The amino linkage may improve metabolic stability, while the chloroacetamide could introduce reactivity toward nucleophilic targets .
Metabolic and Toxicological Comparisons
- Fluopyram Metabolites :
- Target Compound: No direct metabolic data are available.
Regulatory and Environmental Considerations
Q & A
Basic Research Questions
Q. What are the key synthetic methodologies for preparing N-(2-{[3-chloro-5-(trifluoromethyl)pyridin-2-yl]oxy}ethyl)-2-methylbenzamide?
- Methodology : The compound can be synthesized via nucleophilic substitution or coupling reactions. For example, similar pyridine derivatives are synthesized by reacting 3-chloro-5-(trifluoromethyl)pyridin-2-thiol with chloroacetamide derivatives in DMF using potassium carbonate as a base at 80°C . Optimizing solvent polarity (e.g., dioxane) and catalyst selection (e.g., Pd for cross-coupling) improves yield and purity .
- Key Considerations : Monitor reaction kinetics, as the trifluoromethyl group’s electronegativity may slow nucleophilic attack .
Q. How does the trifluoromethyl group influence the compound’s biochemical interactions?
- Mechanistic Insight : The trifluoromethyl group enhances lipid solubility and metabolic stability, facilitating target binding. Its electronegativity alters electron density in the pyridine ring, affecting hydrogen bonding with enzymes like succinate dehydrogenase (SDH) .
- Experimental Validation : Use computational modeling (e.g., DFT) to compare binding affinities of fluorinated vs. non-fluorinated analogs .
Q. What analytical techniques are recommended for assessing purity and structural integrity?
- Methods :
- HPLC-MS : For quantifying trace impurities and confirming molecular weight .
- NMR Spectroscopy : To verify substituent positions (e.g., distinguishing ortho/meta/para isomers) .
- X-ray Crystallography : Resolves stereochemical ambiguities in crystalline forms .
Advanced Research Questions
Q. How can structural modifications enhance target selectivity against bacterial or fungal enzymes?
- Approach : Introduce substituents at the benzamide or pyridine moiety to modulate steric and electronic effects. For instance:
- Replace the methyl group with bulkier tert-butyl to improve SDH inhibition .
- Substitute the chloro group with amino or alkoxy groups to alter binding kinetics .
- Validation : Perform enzyme inhibition assays (e.g., SDH activity in Staphylococcus aureus) and compare IC50 values .
Q. What methodologies identify and quantify metabolic byproducts in biological systems?
- Metabolite Profiling :
- In vitro : Incubate the compound with liver microsomes and use LC-QTOF-MS to detect hydroxylated metabolites (e.g., TP V and TP VI) .
- In vivo : Conduct radiolabeled studies in model organisms (e.g., rats) to track excretion pathways .
Q. How can contradictory data on biochemical pathway inhibition be resolved?
- Case Example : Discrepancies in SDH inhibition efficacy may arise from species-specific enzyme isoforms or assay conditions.
- Resolution :
- Use orthogonal assays (e.g., isothermal titration calorimetry vs. fluorometric assays) to confirm binding .
- Compare results across multiple models (e.g., bacterial vs. mammalian SDH) .
- Data Interpretation : Apply statistical tools (e.g., ANOVA) to account for variability in enzyme preparations .
Experimental Design & Data Analysis
Q. What in silico tools predict the compound’s environmental persistence and toxicity?
- Tools :
- EPI Suite : Estimates biodegradation half-life and bioaccumulation potential .
- ECOSAR : Predicts acute toxicity to aquatic organisms based on QSAR models .
- Validation : Cross-reference predictions with experimental soil half-life studies (e.g., OECD 307 guidelines) .
Q. How to optimize reaction conditions for scale-up without compromising yield?
- Process Parameters :
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
